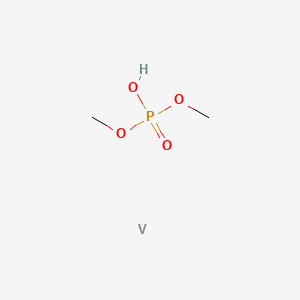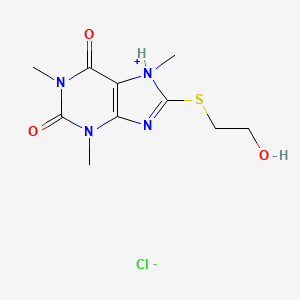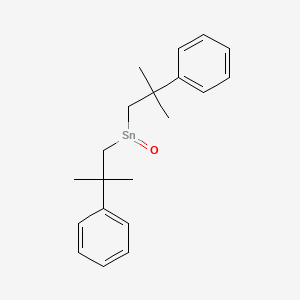
Stannane, bis(2-methyl-2-phenylpropyl)oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(2-Methyl-2-phenylpropyl)oxostannane is an organotin compound with the molecular formula C20H26OSn and a molecular weight of 401.13 g/mol. This compound is known for its unique structure, which includes a tin atom bonded to two 2-methyl-2-phenylpropyl groups and an oxo group. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2-Methyl-2-phenylpropyl)oxostannane typically involves the reaction of tin(IV) chloride with 2-methyl-2-phenylpropyl magnesium bromide in an inert atmosphere . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of bis-(2-Methyl-2-phenylpropyl)oxostannane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis-(2-Methyl-2-phenylpropyl)oxostannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The 2-methyl-2-phenylpropyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis-(2-Methyl-2-phenylpropyl)oxostannane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
Bis-(2-Methyl-2-phenylpropyl)oxostannane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of bis-(2-Methyl-2-phenylpropyl)oxostannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. These interactions can lead to changes in cellular pathways and processes, which are the basis for its potential biological and medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bis-(2-Methyl-2-phenylpropyl)oxostannane include other organotin compounds such as:
- Tributyltin oxide
- Triphenyltin chloride
- Dibutyltin dichloride
Uniqueness
What sets bis-(2-Methyl-2-phenylpropyl)oxostannane apart from these similar compounds is its specific structure, which imparts unique reactivity and stability. The presence of the 2-methyl-2-phenylpropyl groups provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
60268-12-4 |
|---|---|
Formule moléculaire |
C20H26OSn |
Poids moléculaire |
401.1 g/mol |
Nom IUPAC |
bis(2-methyl-2-phenylpropyl)-oxotin |
InChI |
InChI=1S/2C10H13.O.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;/h2*4-8H,1H2,2-3H3;; |
Clé InChI |
KKMCHPIGCYMHAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C[Sn](=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


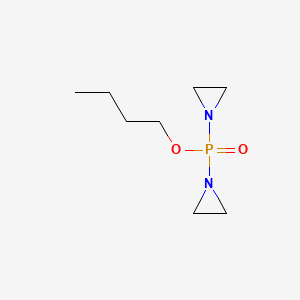

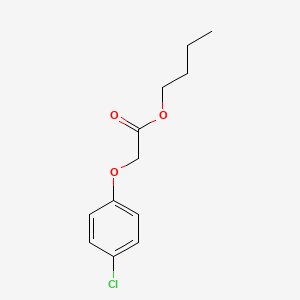
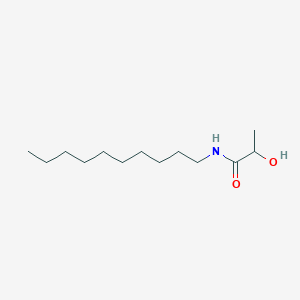
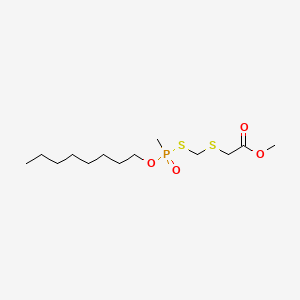
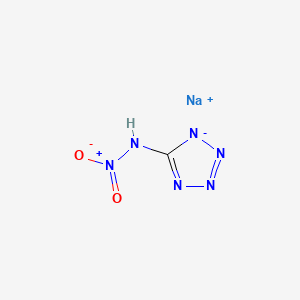
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)
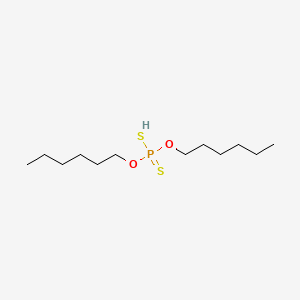
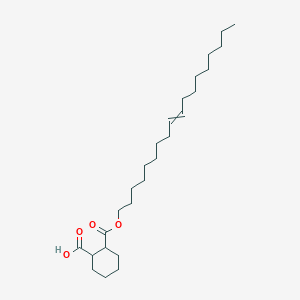
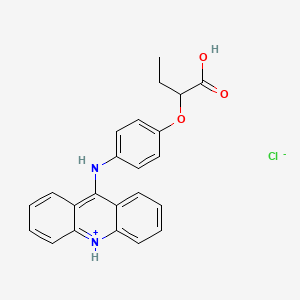
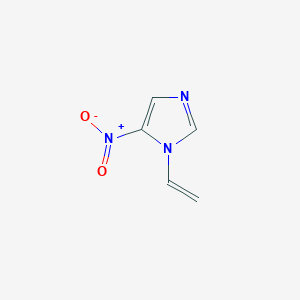
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)
